molecular formula C24H29ClN4O2 B2458372 N-(3-chlorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide CAS No. 922012-47-3

N-(3-chlorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide

Cat. No. B2458372
M. Wt: 440.97
InChI Key: XEVMRLABVBANQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide is a useful research compound. Its molecular formula is C24H29ClN4O2 and its molecular weight is 440.97. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research in the synthesis of complex organic compounds often explores the creation of novel structures with potential pharmacological activities. For example, studies on the synthesis of tetrahydroquinoline derivatives involve innovative approaches to create compounds with specific chemical properties, such as the development of 1,2,3,4-tetrahydroquinoline derivatives through Lewis acid-catalyzed reactions, highlighting the versatility of these compounds in organic synthesis (Lu & Shi, 2007). These methodologies are crucial for the advancement of organic chemistry and for providing new tools for the synthesis of potentially bioactive compounds.

Biological Activities

Compounds structurally related to the one have been evaluated for their biological activities, including antimicrobial and anticancer properties. For instance, quinoline derivatives have been synthesized and tested for their antimicrobial efficacy against various bacterial and fungal strains, suggesting the potential of these compounds in developing new antimicrobial agents (Desai & Dodiya, 2014). Similarly, conformationally restricted derivatives of ethylenediamines have shown sigma receptor affinity, indicating their potential in the development of sigma receptor ligands with therapeutic applications (de Costa et al., 1992).

Photophysical Properties

Studies on the photophysical properties of compounds, such as rhenium tricarbonyl complexes, provide insights into the effects of organic ligands on the optical properties and electronic structure of these complexes. Such investigations are valuable for the development of materials with potential applications in photovoltaics, light-emitting devices, and as sensors (Albertino et al., 2007).

properties

IUPAC Name

N'-(3-chlorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN4O2/c1-28-11-5-6-17-14-18(9-10-21(17)28)22(29-12-2-3-13-29)16-26-23(30)24(31)27-20-8-4-7-19(25)15-20/h4,7-10,14-15,22H,2-3,5-6,11-13,16H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVMRLABVBANQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)Cl)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3-chlorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide

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